molecular formula C9H7NO2S B7883584 3-(Phenylsulfonyl)prop-2-enenitrile

3-(Phenylsulfonyl)prop-2-enenitrile

Cat. No. B7883584
M. Wt: 193.22 g/mol
InChI Key: VYULCLGNLSTLFX-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photoisomerization Studies : Chiacchio et al. (1988) investigated the E/Z photoisomerization of 3-phenyl-3-(N-substituted amino)-and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles. Their study focused on understanding the mechanism of the reaction by direct irradiation of 3-anilino-3-phenylprop-2-enenitrile, which is significant in the field of photochemistry and molecular dynamics (Chiacchio, Musumarra, & Purrello, 1988).

  • Organic Syntheses Applications : Hirst and Parsons (2003) described the synthesis of Methyl (Z)-3-(Phenylsulfonyl)Prop-2-enoate, highlighting its importance in the field of organic syntheses. This compound plays a crucial role in sulfonation reactions, offering insights into new synthetic pathways and reactions (Hirst & Parsons, 2003).

  • Alkylation Reactions and Cyclopentenone Synthesis : Padwa et al. (1998) conducted research on alkylation reactions of 3-(phenylsulfonyl)methyl substituted cyclopentenones. They developed a method for the preparation of functionalized cyclopentenones, which has implications for medicinal chemistry and organic synthesis (Padwa, Muller, Rodriguez, & Watterson, 1998).

  • Electro-optical and Charge-Transport Properties : A study by Irfan et al. (2015) examined the electro-optical and charge-transport properties of a related compound, trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. This research is significant for its application in material science, particularly in developing materials for electronic devices (Irfan et al., 2015).

  • Antimicrobial Activity of Pyrazolopyrimidines : Alsaedi, Farghaly, and Shaaban (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety and evaluated their antimicrobial activities. This research is relevant in the pharmaceutical field for the development of new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

  • Synthesis and Application in Lithium-Ion Batteries : Zuo et al. (2018) explored the use of 3-(Phenylsulfonyl)propionitrile as a bifunctional electrolyte additive in lithium-ion batteries. Their study demonstrates the potential of this compound in improving the performance and longevity of lithium-ion batteries, a crucial aspect in the field of energy storage technology (Zuo et al., 2018).

properties

IUPAC Name

3-(benzenesulfonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYULCLGNLSTLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073257
Record name 2-Propenenitrile, 3-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfonyl)prop-2-enenitrile

CAS RN

1424-51-7
Record name 2-Propenenitrile, 3-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzenesulfinic acid sodium salt (9.4 g, 57 mmol) was dissolved in a mixture of water (18.3 mL) and acetic acid (9.1 mL). 2-Chloroprop-2-enenitrile (4.6 mL, 57 mmol) was added, followed by MeOH (18.3 mL). The resulting mixture was allowed to stir for 10 minutes before the solid product was collected by filtration and rinsed with minimal water. The majority of the solid filtered through with the rinse and so all material was rinsed through the filter. The filtrate was extracted with DCM (2×) and the combined organic layers were washed with saturated aqueous NaHCO3, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford 2-chloro-3-(phenylsulfonyl)propanenitrile as a crude residue. Crude 2-chloro-3-(phenylsulfonyl)propanenitrile (6.1 g, 27 mmol) was dissolved in chloroform (41 mL) cooled in an ice-salt bath and stirred before adding TEA (3.7 mL, 27 mmol) dropwise. The mixture was allowed to stir at 0° C. for 20 minutes. The reaction mixture was then washed sequentially with dilute 1N aqueous HCl, followed by saturate aqueous NaHCO3. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo (23° C. water bath) to afford (2E and 2Z)-3-(phenylsulfonyl)prop-2-enenitrile as a crude residue. The crude residue (4.9 g, 25 mmol) and (buta-1,3-dien-2-yloxy)(trimethyl)silane (4.2 g, 29 mmol) were refluxed together in benzene (63.8 mL) under nitrogen for 16 hours. The reaction mixture was then concentrated in vacuo to afford an oily mixture of the intermediate adducts. The residue was dissolved in aqueous acetic acid (80%) and allowed to stir. After 1 hour at ambient temperature, the mixture was diluted with water and extracted with DCM (2×). The combined organic extracts were concentrated in vacuo and the residue was dissolved in DCM. A solid precipitated from the solution and was collected by filtration to afford the title compound.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenylsulfonyl)prop-2-enenitrile
Reactant of Route 2
3-(Phenylsulfonyl)prop-2-enenitrile

Citations

For This Compound
2
Citations
LM Kammer, B Lipp, T Opatz - The Journal of Organic Chemistry, 2018 - ACS Publications
The synthesis of vinyl sulfones and (α,β-unsaturated) nitriles from carboxylic acids was realized through oxidative decarboxylation with 1,4-dicyanoanthracene as an organic photoredox …
Number of citations: 22 pubs.acs.org
I Forristal - Journal of Sulfur Chemistry, 2005 - Taylor & Francis
A comprehensive review of recent chemistry of α, β-unsaturated sulfoxides and sulfones is presented. Emphasis has been placed on new reactions and strategies, stereo- and enantio-…
Number of citations: 95 www.tandfonline.com

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